

Evaluating the Specificity of Ddr1-IN-8 in Kinase Assays: A Comparative Guide

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Compound of Interest

Compound Name: Ddr1-IN-8

Cat. No.: B12389054

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor **Ddr1-IN-8** with other known DDR1 inhibitors. The specificity of a kinase inhibitor is a critical factor in its development as a therapeutic agent or a research tool, as off-target effects can lead to unforeseen side effects or confounding experimental results. This document summarizes key quantitative data, details experimental methodologies for assessing kinase selectivity, and provides visual representations of relevant biological pathways and experimental workflows to aid in the evaluation of **Ddr1-IN-8**'s specificity.

Comparative Analysis of DDR1 Inhibitor Specificity

The following table summarizes the inhibitory activity (IC₅₀) of **Ddr1-IN-8** and other selected kinase inhibitors against Discoidin Domain Receptor 1 (DDR1) and DDR2. Where available, data on other key off-target kinases are also included to provide a broader perspective on their selectivity.

Inhibitor	DDR1 IC50 (nM)	DDR2 IC50 (nM)	Key Off-Target Kinases (IC50 in nM)	Selectivity Score	Data Source
Ddr1-IN-8	45	126	Not broadly profiled	Not available	[1]
DDR1-IN-1	105	413	ABL1 (>10,000), KIT (>10,000), PDGFRβ (>10,000)	S(1) at 1μM = 0.01	[2] [3]
DDR1-IN-2	47	145	ABL1, BLK, CSK, EGFR, LCK, PDGFRβ (specific IC50 values not provided)	S(1) at 1μM = 0.07	[2] [3]
Dasatinib	1.35	-	BCR-ABL (0.6-2.6), SRC family (<1), c-Kit (13), PDGFRβ (28), EphA2 (16)	Multi-targeted	[4] [5]
Nilotinib	3.7	3.7	BCR-ABL (20-30), c-Kit (120), PDGFRα/β (60-100), CSF1R	Multi-targeted	[4] [5] [6]

Note: IC50 values can vary between different assay formats and experimental conditions. The selectivity score (S) represents the fraction of kinases inhibited above a certain threshold at a given concentration; a lower score indicates higher selectivity.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of kinase inhibitor specificity data. Below are outlines of common experimental protocols used in the evaluation of compounds like **Ddr1-IN-8**.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

- Kinase (e.g., recombinant human DDR1)
- Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
- ATP (at a concentration close to the K_m for the specific kinase)
- Test inhibitor (e.g., **Ddr1-IN-8**) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- Assay plates (e.g., 384-well white plates)
- Plate reader capable of measuring luminescence

Procedure:

- Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.

- Kinase Reaction:
 - Add kinase, substrate, and assay buffer to the wells of the assay plate.
 - Add the diluted test inhibitor or DMSO (vehicle control) to the respective wells.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- ADP Detection:
 - Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
 - Convert the produced ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.
- Data Acquisition and Analysis:
 - Measure the luminescence signal using a plate reader.
 - Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
 - Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinome-wide Selectivity Profiling (e.g., KinomeScan™)

This competition binding assay assesses the ability of a test compound to displace a ligand from the active site of a large panel of kinases.

Principle: The assay utilizes DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A test compound that binds to the kinase will prevent the kinase from binding to the immobilized ligand, resulting in a reduced signal.

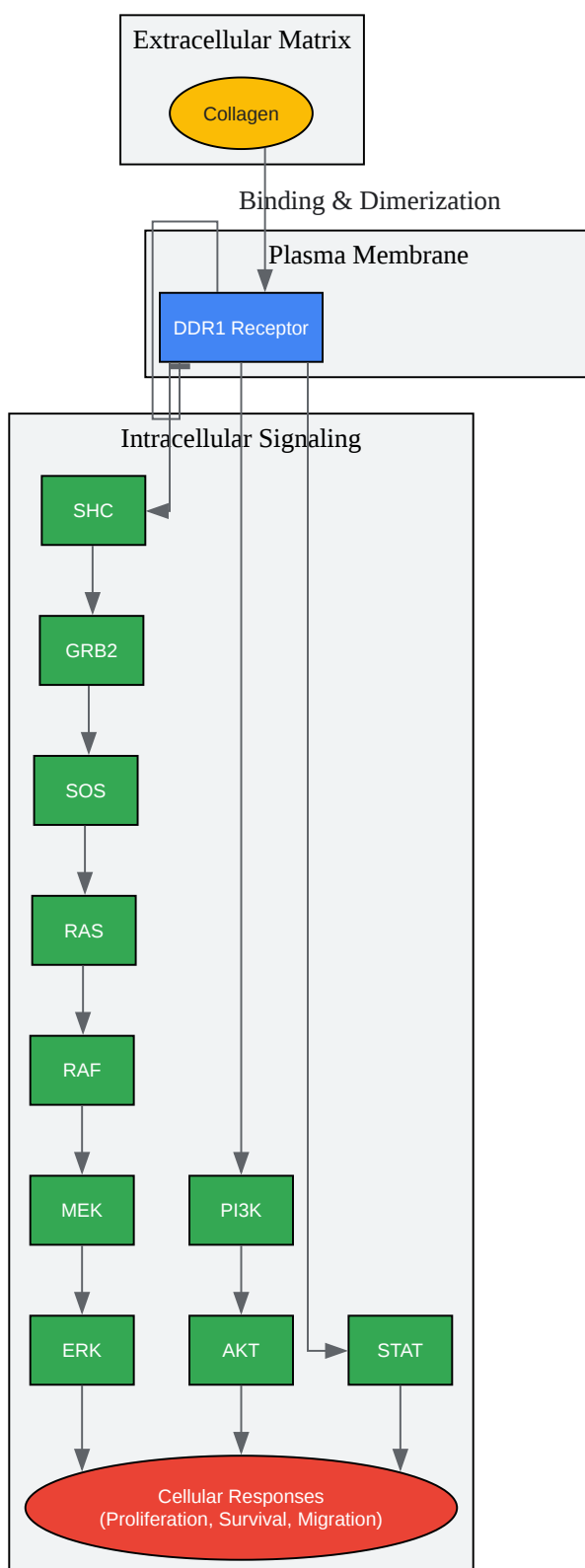
Procedure (Simplified):

- A test compound (e.g., DDR1-IN-1) is incubated with a panel of DNA-tagged kinases.
- The kinase-compound mixture is passed over a solid support matrix coupled with an immobilized, broadly active kinase inhibitor.
- Kinases that are not bound by the test compound will bind to the immobilized ligand and be retained on the support.
- Kinases bound by the test compound will not bind to the support and will be washed away.
- The amount of each kinase remaining on the solid support is quantified by qPCR.
- The results are typically reported as the percentage of kinase remaining bound in the presence of the test compound compared to a DMSO control. This can be used to calculate binding affinity (K_d) or a selectivity score.

Visualizing Key Pathways and Workflows

DDR1 Signaling Pathway

The following diagram illustrates the major components of the DDR1 signaling cascade, which is initiated by collagen binding and leads to the activation of downstream pathways involved in cell proliferation, survival, and migration.

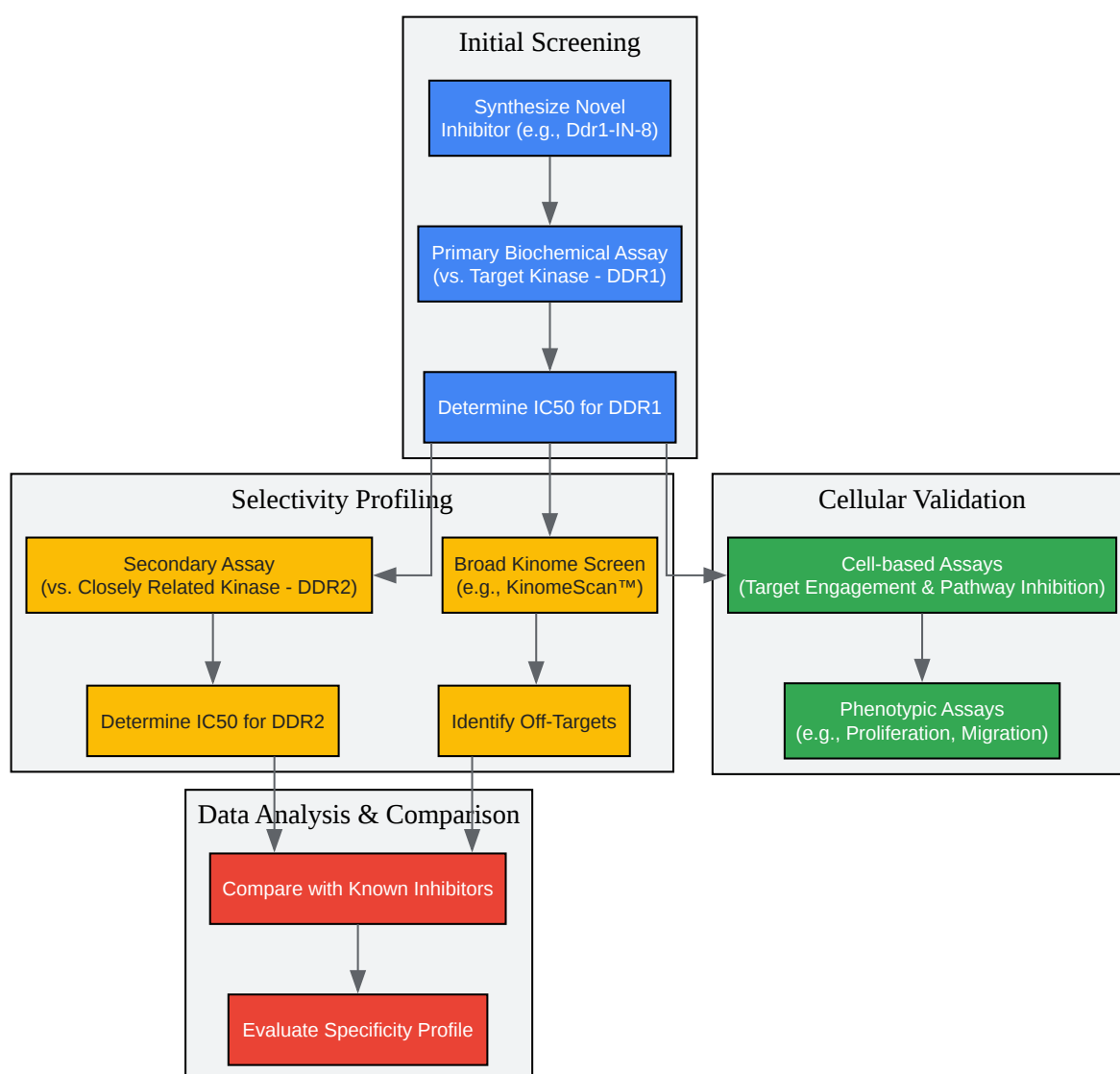


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Caption: Simplified DDR1 signaling pathway.

Experimental Workflow for Kinase Inhibitor Specificity Profiling

This diagram outlines the typical workflow for assessing the specificity of a novel kinase inhibitor.



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Caption: Workflow for kinase inhibitor specificity.

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